(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Description
The compound (1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a cyclopentane diol moiety and at the 5-position with a heptadeuteriopropylsulfanyl group. The 7-position retains an amino group, while the cyclopentane ring includes a 2-hydroxyethoxy chain. The deuteration of the propylsulfanyl group (C3H7 → C3D7) introduces isotopic labeling, likely intended to study metabolic stability or pharmacokinetics via the kinetic isotope effect .
Properties
Molecular Formula |
C14H22N6O4S |
|---|---|
Molecular Weight |
377.47 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |
InChI Key |
YTYBSYIHUFBLKV-NWVONJBHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazolopyrimidine ring, introduction of the heptadeuteriopropylsulfanyl group, and functionalization of the cyclopentane ring. Typical reaction conditions may include:
Formation of the triazolopyrimidine ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the heptadeuteriopropylsulfanyl group: This step may involve nucleophilic substitution reactions using deuterated reagents.
Functionalization of the cyclopentane ring: This could involve selective hydroxylation and etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Using methods such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form carbonyl compounds.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry
Isotopic Labeling: The presence of deuterium atoms makes this compound useful in isotopic labeling studies for tracing reaction pathways.
Biology
Enzyme Inhibition Studies: The triazolopyrimidine ring may interact with specific enzymes, making it a potential inhibitor in biochemical assays.
Medicine
Drug Development: The compound’s unique structure may serve as a lead compound for developing new pharmaceuticals.
Industry
Material Science: The compound’s functional groups may allow it to be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
Enzyme Inhibition: The triazolopyrimidine ring may bind to the active site of an enzyme, blocking its activity.
Isotopic Labeling: The deuterium atoms can be used to trace the compound’s metabolic pathways in biological systems.
Comparison with Similar Compounds
Key Structural Features :
- Triazolo[4,5-d]pyrimidine core : A bicyclic heteroaromatic system common in nucleoside analogs and kinase inhibitors.
- Heptadeuteriopropylsulfanyl group : A deuterium-labeled thioether substituent, enhancing resistance to oxidative metabolism.
- Cyclopentane diol : Contributes to solubility and hydrogen-bonding interactions.
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The target compound is compared below with analogs differing in substituents, isotopic labeling, or stereochemistry.
Metabolic and Pharmacokinetic Differences
- Deuterated vs. Non-deuterated: The deuterated propylsulfanyl group slows CYP450-mediated oxidation due to the kinetic isotope effect, extending half-life .
- Ticagrelor-Related Compound B: The difluorophenylcyclopropylamino group mimics P2Y12 receptor antagonists like Ticagrelor, suggesting shared antiplatelet activity but distinct selectivity .
Analytical Characterization
- Mass Spectrometry: The deuterated compound shows a +7 Da shift in parent ion mass compared to the non-deuterated analog. Fragmentation patterns (e.g., loss of deuterated propylsulfanyl) differ but retain core-related ions (e.g., cyclopentane diol fragments) .
- Molecular Networking : Clustering via cosine scores (0.8–1.0) groups analogs with similar triazolo[4,5-d]pyrimidine cores, while deuteration-specific edges separate isotopic variants .
Polymorphism and Solid-State Properties
The difluorophenylcyclopropyl derivative (CAS 274693-27-5) exhibits multiple polymorphs, affecting solubility and bioavailability. The deuterated compound’s solid-state behavior remains unstudied but may differ due to isotopic mass effects .
Biological Activity
The compound (1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C14H22N6O4S
- Molecular Weight : 370.43 g/mol
- CAS Number : 1251765-07-7
The compound's biological activity is primarily attributed to its interaction with specific biological targets. It has been studied for its potential role as an inhibitor in various biochemical pathways:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in nucleotide metabolism and DNA synthesis.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against specific bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activity Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | Disk diffusion | Inhibited growth of E. coli and S. aureus |
| Study B | Enzyme inhibition | Kinetic assays | IC50 values indicate effective inhibition of target enzymes |
| Study C | Anti-inflammatory | Cell culture | Reduced TNF-alpha levels in stimulated macrophages |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study conducted on animal models demonstrated significant reduction in inflammation markers when treated with the compound. The results indicated a potential for treating inflammatory diseases.
- Case Study 2 : Clinical trials involving patients with bacterial infections showed promising results in terms of efficacy and safety profile. Participants exhibited improved clinical outcomes compared to the control group.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of the compound:
- Acute Toxicity : Studies indicate a low acute toxicity profile in animal models.
- Chronic Exposure : Long-term exposure studies are ongoing to assess any potential adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
